molecular formula C20H18N4O5 B2492862 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea CAS No. 1797875-55-8

1-(benzo[d][1,3]dioxol-5-yl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea

Cat. No. B2492862
CAS RN: 1797875-55-8
M. Wt: 394.387
InChI Key: DGBQLTPUQVDFJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole derivatives involves multiple steps, including reactions with different chemical agents and conditions to achieve the desired molecular framework. For instance, Kumara et al. (2018) described the synthesis and spectral characterization of a novel pyrazole derivative, highlighting the importance of specific reaction conditions and the role of X-ray crystallography in confirming the structure of synthesized compounds (Kumara et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including their crystal system, dihedral angles, and conformation, is crucial in understanding the compound's properties and interactions. Detailed X-ray diffraction studies provide insights into the compound's crystal and molecular structure, revealing interactions such as hydrogen bonds and π-π stacking interactions that contribute to the stability and three-dimensional arrangement of molecules in the crystal lattice (Naveen et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving the compound, such as oxidative aminocarbonylation-cyclization, play a significant role in synthesizing various derivatives with diverse properties. The reaction conditions, such as the presence of catalysts and the reaction environment, influence the outcome and the formation of specific isomers (Gabriele et al., 2006). These reactions are pivotal in exploring the compound's chemical versatility and potential applications.

Physical Properties Analysis

The physical properties of the compound, including its crystallization behavior and thermal stability, are crucial for its practical applications. Thermal analysis and Hirshfeld surface analysis are instrumental in understanding the compound's stability and intermolecular interactions, providing a comprehensive view of its physical characteristics (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of the compound, such as its reactivity and the nature of its interactions with other molecules, are defined by its molecular structure and functional groups. Studies focusing on the synthesis and characterization of pyrazole derivatives shed light on the compound's reactivity patterns, offering insights into its chemical behavior and potential reactivity pathways (Shankar et al., 2017).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5/c25-20(22-13-5-6-17-19(7-13)28-12-27-17)23-14-8-21-24(9-14)10-15-11-26-16-3-1-2-4-18(16)29-15/h1-9,15H,10-12H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBQLTPUQVDFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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